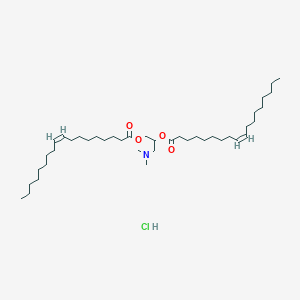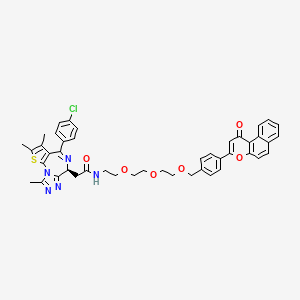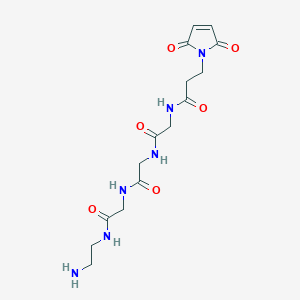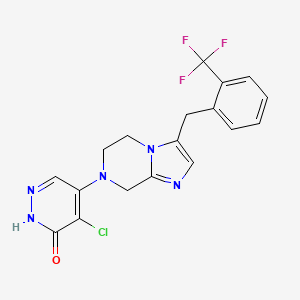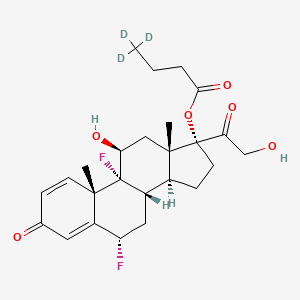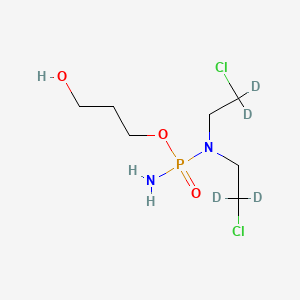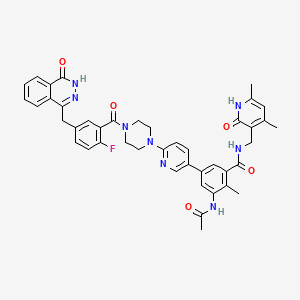
Parp/ezh2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parp/ezh2-IN-1 is a compound that combines the inhibitory effects of Poly (ADP-ribose) polymerase (PARP) and Enhancer of Zeste Homolog 2 (EZH2). This compound is particularly significant in cancer research due to its potential to overcome resistance to PARP inhibitors in tumors with BRCA1/2 mutations or homologous recombination repair defects .
Méthodes De Préparation
The synthesis of Parp/ezh2-IN-1 involves the combination of PARP inhibitors and EZH2 inhibitors using PROTAC (Proteolysis Targeting Chimeras) techniques . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Parp/ezh2-IN-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.
Major Products: The primary products formed from these reactions are modified versions of the original compound, which may have enhanced or reduced inhibitory effects.
Applications De Recherche Scientifique
Parp/ezh2-IN-1 has a wide range of applications in scientific research:
Chemistry: Used to study the interactions between PARP and EZH2 inhibitors.
Biology: Helps in understanding the role of PARP and EZH2 in DNA damage repair and epigenetic regulation.
Industry: Could be used in the development of new cancer therapies and diagnostic tools.
Mécanisme D'action
Parp/ezh2-IN-1 exerts its effects by inhibiting both PARP and EZH2. PARP inhibitors block the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks, which are lethal to cancer cells with defective homologous recombination repair . EZH2 inhibitors, on the other hand, downregulate the degree of T-cell infiltration in the tumor microenvironment, enhancing the efficacy of PARP inhibitors . The molecular targets involved include PARP1, PARP2, and EZH2, which play crucial roles in DNA repair and epigenetic regulation .
Comparaison Avec Des Composés Similaires
Parp/ezh2-IN-1 is unique due to its dual inhibitory effects on both PARP and EZH2. Similar compounds include:
Tazemetostat: An EZH2 inhibitor approved for the treatment of epithelioid sarcoma.
GSK126: Another EZH2 inhibitor with moderate antitumor activity.
CPI-1205: An EZH2 inhibitor used in clinical trials for various cancers.
This compound stands out due to its potential to overcome resistance to PARP inhibitors, making it a promising candidate for combination cancer therapies .
Propriétés
Formule moléculaire |
C43H41FN8O5 |
|---|---|
Poids moléculaire |
768.8 g/mol |
Nom IUPAC |
3-acetamido-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C43H41FN8O5/c1-24-17-25(2)47-41(55)35(24)23-46-40(54)33-20-30(21-37(26(33)3)48-27(4)53)29-10-12-39(45-22-29)51-13-15-52(16-14-51)43(57)34-18-28(9-11-36(34)44)19-38-31-7-5-6-8-32(31)42(56)50-49-38/h5-12,17-18,20-22H,13-16,19,23H2,1-4H3,(H,46,54)(H,47,55)(H,48,53)(H,50,56) |
Clé InChI |
VKTSBOIQJNMQAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(C(=CC(=C2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)NC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


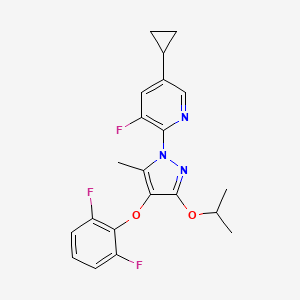
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)

![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
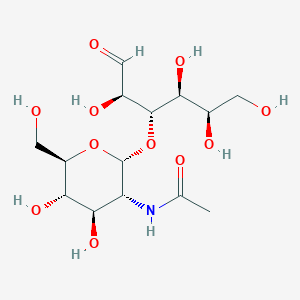
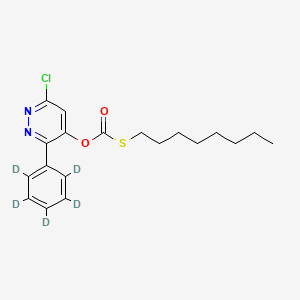
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
